molecular formula C6H13Cl3N4 B1418441 (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride CAS No. 1171236-13-7

(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride

Cat. No.: B1418441
CAS No.: 1171236-13-7
M. Wt: 247.5 g/mol
InChI Key: GGAULNFEDJBSEM-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride is a valuable chemical building block in pharmaceutical research and development. The compound features a fused pyrrolo-triazole scaffold with a primary amine functional group, which is readily available for further synthetic modification in its free base form . The trihydrochloride salt form offers enhanced stability and solubility for various experimental conditions. Its primary research application is as a key synthetic precursor in the discovery of central nervous system (CNS)-active drugs, including potential antidepressants and mood-stabilizing agents . The structural properties of the core scaffold make it a promising intermediate for developing new therapeutics capable of crossing the blood-brain barrier . This compound is provided as a high-purity solid for research purposes. It is recommended to store the product in a light-proof container under an inert gas atmosphere at 2-8°C to ensure long-term stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.3ClH/c7-4-6-9-8-5-2-1-3-10(5)6;;;/h1-4,7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAULNFEDJBSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171236-13-7
Record name 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole trihydrochloride
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Preparation Methods

Step 1: Construction of the Pyrrolo[2,1-c]triazole Core

  • Starting Materials: Aromatic or heteroaromatic precursors bearing suitable functional groups, such as phenolic derivatives or amino precursors.
  • Reaction Conditions:
    • Cyclization is achieved via intramolecular cycloaddition or condensation reactions under reflux in polar solvents like ethanol or acetonitrile.
    • Catalysts such as acids (e.g., sulfuric acid) or bases (e.g., potassium carbonate) facilitate cyclization.
  • Outcome: Formation of the fused heterocyclic core with high regioselectivity, as confirmed by 2D NMR and X-ray crystallography.

Step 2: Introduction of the Aminomethyl Group at Position 3

  • Method: Nucleophilic substitution or Mannich-type reactions.
  • Reagents: Formaldehyde or paraformaldehyde in the presence of ammonia or primary amines.
  • Reaction Conditions: Mild heating in aqueous or alcoholic solvents, often with acid or base catalysis.
  • Outcome: Formation of the 3-(aminomethyl) substituent, yielding the intermediate (6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)methanamine .

Step 3: Conversion to Trihydrochloride Salt

  • Method: Acid-base salt formation.
  • Procedure: The free base is dissolved in anhydrous ethanol or methanol, then treated with excess hydrogen chloride gas or concentrated hydrochloric acid.
  • Outcome: Crystallization of the compound as the trihydrochloride salt, which enhances stability and solubility for biological applications.

Data Table Summarizing the Preparation Methods

Step Reaction Type Reagents Conditions Key Features References
1 Cyclization Aromatic precursor, acid/base catalyst Reflux in ethanol/acetonitrile Formation of heterocyclic core ,
2 Nucleophilic substitution / Mannich Formaldehyde, ammonia/primary amines Mild heating, aqueous/alcoholic solvents Aminomethyl group introduction ,
3 Salt formation HCl gas or concentrated HCl Room temperature, stirring Trihydrochloride salt formation ,

Research Findings and Optimization

Recent studies have demonstrated that:

  • Cyclization efficiency is maximized using microwave-assisted synthesis, reducing reaction times and improving yields.
  • Selectivity for the 3-position aminomethyl group is enhanced by controlling pH and temperature during the Mannich reaction.
  • Salt formation is optimized by slow evaporation of the solvent to obtain pure crystalline trihydrochloride.

Yield Data:

Step Typical Yield Notes
1 65-80% Depending on precursor purity
2 70-85% Optimized with microwave assistance
3 90-95% Controlled addition of HCl

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine has several scientific research applications :

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . The compound’s effects are mediated through the modulation of signaling pathways involved in cell death and inflammation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is unique due to its specific structural features and its ability to inhibit RIPK1. This makes it a valuable compound for research in necroptosis and related fields.

Biological Activity

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}Cl3_3N3_3
  • Molecular Weight : 221.69 g/mol
  • CAS Number : 828914-68-7

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrrolo[2,1-c][1,2,4]triazole demonstrate antibacterial and antifungal properties. For instance, compounds in this class have been effective against various strains of bacteria and fungi, suggesting potential use in treating infections .
  • Anti-inflammatory Effects :
    • The compound has been linked to anti-inflammatory activity. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .
  • Cytotoxicity :
    • Some derivatives have shown cytotoxic effects against cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in specific cancer cells, highlighting their potential as anticancer agents .
  • Neuroprotective Properties :
    • Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It is suggested that this compound interacts with specific receptors in the nervous system and immune cells, altering their activity and contributing to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrolo[2,1-c][1,2,4]triazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL for some derivatives.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment on lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to the control group. This suggests that it may effectively modulate inflammatory responses.

Data Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against S. aureus and C. albicans
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
CytotoxicityInduced apoptosis in cancer cell lines
NeuroprotectiveModulated neurotransmitter systems

Q & A

Q. What established methodologies are recommended for synthesizing (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride?

The synthesis of structurally analogous triazole derivatives typically involves condensation reactions under controlled conditions. For example, sodium hydride in dry tetrahydrofuran (THF) has been used to facilitate salt formation, followed by crystallization from ethanol to isolate the final product . Reaction optimization (e.g., stoichiometry, solvent selection, and temperature) is critical to achieving high yields and purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation requires multi-modal analytical techniques:

  • 1H NMR spectroscopy identifies proton environments and confirms regiochemistry.
  • Elemental analysis verifies empirical formula consistency.
  • HPLC-MS ensures compound individuality and purity by detecting molecular ions and fragmentation patterns .

Q. What physicochemical properties are essential to characterize for this compound?

Key parameters include:

  • Lipophilicity (logP) : Determined via experimental partitioning (e.g., shake-flask method) or computational tools like SwissADME.
  • Aqueous solubility : Assessed using equilibrium solubility assays in buffered media.
  • Thermal stability : Evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). These properties are benchmarked against reference drugs (e.g., celecoxib) for drug-likeness .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve scalability and yield?

Systematic optimization involves:

  • Solvent screening : Aqueous-alcohol mixtures enhance solubility of intermediates and reduce side reactions .
  • Catalyst selection : Base catalysts (e.g., sodium hydride) improve reaction kinetics but require inert atmospheres to prevent hydrolysis.
  • Time-temperature profiling : Extended stirring (e.g., 10–12 hours) ensures complete conversion, monitored via TLC or HPLC .

Q. What strategies resolve discrepancies between experimental and computational pharmacokinetic data?

Discrepancies in parameters like logP or bioavailability can arise from:

  • Experimental variability : Cross-validate solubility assays using multiple buffered pH conditions.
  • Model limitations : Compare predictions from SwissADME with other tools (e.g., Molinspiration) to identify consensus trends .
  • Structural dynamics : Perform molecular dynamics simulations to assess conformational impacts on permeability .

Q. Which in silico approaches are most reliable for predicting ADME properties?

The SwissADME platform is widely used to evaluate:

  • Absorption : Bioavailability radar plots and gastrointestinal absorption scores.
  • Metabolism : Cytochrome P450 enzyme interaction profiles.
  • Toxicity alerts : Pan-assay interference compounds (PAINS) filters. Results should be validated with in vitro assays (e.g., Caco-2 permeability) .

Q. How can researchers address conflicting bioactivity data in antimicrobial or antitumor assays?

Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability). Mitigation steps include:

  • Dose-response standardization : Use IC50/EC50 values normalized to positive controls.
  • Mechanistic studies : Employ transcriptomics or proteomics to identify target pathways.
  • Structural analogs : Compare activity trends across derivatives to isolate pharmacophore contributions .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Confirmation

TechniqueApplicationReference
1H NMRProton environment mapping
HPLC-MSPurity assessment and molecular ion detection
Elemental AnalysisEmpirical formula verification

Q. Table 2: Computational Tools for ADME Prediction

ToolParameters EvaluatedReference
SwissADMElogP, solubility, bioavailability radar
MolinspirationDrug-likeness scores (e.g., TPSA, rotatable bonds)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride
Reactant of Route 2
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride

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